4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride

Description

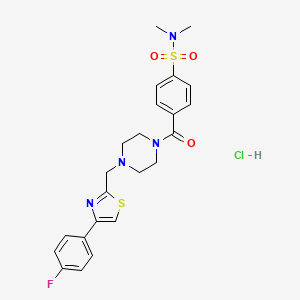

The compound 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride (hereafter referred to as the target compound) is a structurally complex molecule featuring a piperazine core, a 4-fluorophenyl-substituted thiazole, and an N,N-dimethylbenzenesulfonamide group. Its design incorporates multiple pharmacophoric elements:

- Piperazine ring: Enhances solubility and enables hydrogen bonding via its nitrogen atoms.

- Benzenesulfonamide: Improves metabolic stability and hydrogen-bond acceptor capacity.

- Hydrochloride salt: Increases aqueous solubility for pharmaceutical formulations.

This article compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional group contributions.

Properties

IUPAC Name |

4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3S2.ClH/c1-26(2)33(30,31)20-9-5-18(6-10-20)23(29)28-13-11-27(12-14-28)15-22-25-21(16-32-22)17-3-7-19(24)8-4-17;/h3-10,16H,11-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKQMPJIIYHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride (CAS Number: 1216613-09-0) has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.0 g/mol. The structure consists of a thiazole ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Research indicates that compounds containing thiazole and piperazine structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens.

- Anticancer Properties : Piperazine-based compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Sulfonamide groups are known for their anti-inflammatory properties, which may contribute to the therapeutic potential of this compound.

Antimicrobial and Antitubercular Activity

A study focused on the synthesis and evaluation of thiazole derivatives indicated that similar compounds exhibit potent activity against Mycobacterium tuberculosis. The most active derivatives in that study had IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . While specific data on the hydrochloride form of our compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Activity

In vitro studies have shown that thiazole-containing compounds can inhibit cancer cell lines. For instance, compounds derived from similar scaffolds demonstrated IC50 values in the micromolar range against various cancer types . The presence of the piperazine ring is particularly noteworthy as it enhances bioavailability and target specificity.

Case Studies

-

Thiazole Derivatives in Diabetes Management :

A study on thiazole compounds revealed their ability to ameliorate insulin sensitivity and reduce hyperlipidemia in diabetic models . This suggests that our compound could potentially influence metabolic pathways beneficially. -

Inhibition of PARP1 :

Research on related piperazine derivatives showed significant inhibition of poly (ADP-ribose) polymerase (PARP1), an important target in cancer therapy . This mechanism could be relevant for our compound's anticancer activity.

Summary of Findings

The biological activity of This compound indicates promising therapeutic potential across multiple domains:

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a crucial process in cancer cell proliferation. This mechanism suggests that the compound may be effective against various cancer types by disrupting the mitotic spindle formation necessary for cell division .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in cancer and other diseases. For example, related thiazole compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK9 has been particularly noted for its ability to reduce the expression of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells .

Study on CDK9 Inhibition

A notable study investigated the structure-activity relationship (SAR) of thiazole derivatives as CDK9 inhibitors. The results demonstrated that modifications to the thiazole ring could significantly enhance inhibitory activity against CDK9 while maintaining selectivity over other kinases like CDK2 and CDK4 . This specificity is crucial for minimizing side effects in potential therapeutic applications.

Antiproliferative Activity Against Cancer Cell Lines

Another study focused on a series of thiazole-containing compounds, revealing their antiproliferative effects against melanoma and prostate cancer cells. The modifications made to the thiazole structure led to improved potency from micromolar to nanomolar ranges, showcasing the potential of such compounds in cancer therapy .

Chemical Reactions Analysis

Formation of Thiazole Core

The thiazole ring is typically synthesized via cyclization reactions. For example, reacting aldehydes with thiosemicarbazones under appropriate conditions can generate thiazole derivatives . In related compounds, 4-fluorobenzaldehyde is coupled with piperazine derivatives to form intermediates, which are then cyclized to form the thiazole structure .

Piperazine Coupling

The piperazine moiety is introduced by reacting 1-(methylsulphonyl)piperazine with aldehyde precursors, followed by subsequent modifications. For instance, in similar compounds, 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde is formed and later converted into thiosemicarbazones .

Sulfonamide Formation

The N,N-dimethylbenzenesulfonamide group is likely introduced via coupling reactions. Analogous compounds use aryl sulfonyl piperazines synthesized from piperazine and benzenesulfonyl chloride .

Chemical Reactivity

The compound’s reactivity is influenced by its functional groups:

Hydrolysis of Sulfonamide

The sulfon

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine Ring Modifications

- Target vs. Piperidine Analogs : Piperazine’s dual nitrogen atoms enhance hydrogen bonding compared to piperidine derivatives (e.g., compounds 6–10 in ), which have reduced basicity .

- Impact on Solubility : The hydrochloride salt in the target compound improves aqueous solubility vs. neutral piperazine analogs (e.g., A3 in ).

Fluorophenyl-Thiazole Moiety

- Electronic Effects : Fluorine’s electron-withdrawing nature increases thiazole ring stability compared to chloro or methoxy substituents (e.g., A4–A6 in ) .

- Biological Relevance : Thiazole rings are associated with kinase inhibition, suggesting the target may share mechanistic pathways with ’s tyrosine kinase inhibitors .

Benzenesulfonamide Group

- Metabolic Stability : Sulfonamides resist hydrolysis better than esters or amides, extending half-life .

Q & A

Q. Purity optimization :

- Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

- Final purification via recrystallization from ethanol/water or THF/hexane mixtures .

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Structural confirmation :

- Crystallinity and stability :

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Substituent variation : Replace the 4-fluorophenyl group on the thiazole with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to modulate receptor binding .

- Piperazine modification : Introduce methyl or cyclopropylmethyl groups to the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration .

- Bioassay integration : Test analogs in kinase inhibition assays (e.g., tyrosine kinases) using ATP-competitive binding protocols . IC₅₀ values <1 μM suggest therapeutic potential.

Advanced: What computational strategies predict reactivity and guide synthetic route optimization?

Answer:

- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for piperazine-thiazole coupling .

- Solvent effect analysis : COSMO-RS calculations predict solubility in DCM vs. THF, reducing trial-and-error in solvent selection .

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) for sulfonamide formation .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

- Salt screening : Test alternative salts (e.g., phosphate, maleate) via counterion exchange in ethanol/water mixtures. Hydrochloride salts often show higher aqueous solubility (~10 mg/mL at pH 3) .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–200 nm) using thin-film hydration to improve bioavailability .

- pH-dependent stability : Assess degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS over 24 hours .

Advanced: What in vitro assays are suitable for evaluating target engagement and off-target effects?

Answer:

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with fluorescence polarization assays. A >50% inhibition at 10 μM indicates selectivity .

- CYP450 inhibition : Incubate with human liver microsomes and NADPH; measure metabolite formation via LC-MS/MS to assess drug-drug interaction risks .

- Apoptosis assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify caspase-3/7 activation using luminescent substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.